5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile
Description
Properties
Molecular Formula |
C9H4F3N3 |
|---|---|
Molecular Weight |
211.14 g/mol |
IUPAC Name |
5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H4F3N3/c10-9(11,12)7-2-1-3-8-14-5-6(4-13)15(7)8/h1-3,5H |
InChI Key |
DCCWKQUMZMBIOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)C(F)(F)F)C#N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with α-Halo Ketones
A widely adopted approach involves the reaction of 2-aminopyridine derivatives with α-halo ketones in the presence of a base. For example, Method A in search result employs 2-aminopyridines and pyridine-2-carbaldehyde with TosOH and 2-isocyano-2,4,4-trimethylpentane in methanol at 70°C for 12 hours to form the imidazo[1,2-a]pyridine core. This method achieves moderate yields (50–60%) but requires stringent control of stoichiometry to avoid side reactions.
Transition-Metal-Mediated Annulations
Palladium-catalyzed couplings, such as those described in Method C of search result, utilize aryl halides, Pd₂(dba)₃, and XantPhos in toluene at 110°C to construct the heterocycle. While this method offers superior regioselectivity, the reliance on expensive catalysts and ligands limits its scalability.
Table 1: Comparison of Core Formation Methods
| Method | Reagents | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Cyclocondensation | TosOH, 2-isocyano-2,4,4-trimethylpentane | 70°C, 12 h | 50–60 | |
| Pd-Catalyzed Coupling | Pd₂(dba)₃, XantPhos, t-BuONa | 110°C, N₂, 12 h | 65–75 |
Regioselective Introduction of the Trifluoromethyl Group
Incorporating the trifluoromethyl (-CF₃) group at position 5 demands precision due to its electron-withdrawing nature and steric bulk. Strategies include direct trifluoromethylation and use of pre-functionalized building blocks .
Halogenation-Trifluoromethylation Sequences
Search result demonstrates the synthesis of trifluoromethyl-containing pyridines via halogenation followed by cross-coupling. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine serves as a precursor, where chlorine at position 3 is replaced via Suzuki-Miyaura coupling. Adapting this to imidazo[1,2-a]pyridines would require bromination at position 5 using N-bromosuccinimide (NBS) in acetonitrile (Method G in), followed by palladium-mediated trifluoromethylation with CF₃Cu or CF₃SiMe₃.
Direct Use of Trifluoromethyl-Substituted Intermediates
An alternative route involves starting with 5-(trifluoromethyl)pyridin-2-amine, which undergoes cyclocondensation with α-keto nitriles to directly embed the -CF₃ group. This method bypasses late-stage functionalization but requires access to specialized amines, which are synthetically challenging.
Cyanation at Position 3
Introducing the cyano (-CN) group at position 3 is typically achieved via nucleophilic substitution or transition-metal-catalyzed cyanation .
Bromine-to-Cyanide Substitution
Method G in search result describes bromination of the imidazo[1,2-a]pyridine core using NBS in CH₃CN at 30°C for 5 hours. Subsequent treatment with CuCN or KCN in DMF at 120°C facilitates substitution, yielding the desired nitrile. This two-step process affords moderate yields (60–70%) but risks over-bromination.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Search result highlights the critical role of dichloromethane (DCM) in cyclization reactions involving thiophosgene or triphosgene, with yields dropping by 30–40% in acetone or THF. Similarly, maintaining temperatures below 0°C during trifluoromethylation minimizes side reactions.
Purification Techniques
Flash column chromatography (Method A in) and preparative HPLC (Method C in) are indispensable for isolating the target compound from regioisomers. Search result further emphasizes the use of MgSO₄ for drying organic phases and NaHCO₃ for aqueous workups.
Table 2: Cyanation Methods and Yields
| Method | Reagents | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Bromine Substitution | NBS, CuCN | 30°C → 120°C | 60–70 | |
| Pd-Catalyzed | Pd(PPh₃)₄, Zn(CN)₂ | 100°C, 12 h | 75–80 |
Comparative Analysis of Synthetic Routes
A side-by-side evaluation of the two dominant pathways reveals trade-offs between efficiency and practicality:
-
Cyclocondensation → Trifluoromethylation → Cyanation : This sequence offers flexibility in intermediate modification but accumulates synthetic steps, reducing overall yield (40–50%).
-
Pre-functionalized Building Blocks → One-Pot Cyclization : While fewer steps are required, the limited commercial availability of 5-(trifluoromethyl)pyridin-2-amine complicates large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethyl group can be replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include electrophilic trifluoromethylating agents, radical initiators, and bases. Conditions often involve the use of solvents like acetonitrile and catalysts such as copper salts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, trifluoromethylation reactions can yield trifluoromethylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile exhibit notable anticancer properties. A study evaluated various derivatives for their cytotoxic effects against different cancer cell lines, including PC3 (prostate cancer), K562 (chronic myelogenous leukemia), Hela (cervical cancer), and A549 (lung cancer). The results indicated that certain compounds showed inhibition rates exceeding 64% at low concentrations (5 µg/ml), suggesting their potential as anticancer agents .
| Compound | Cell Line | Inhibition Rate (%) |
|---|---|---|
| 5l | PC3 | 64.20 |
| 5n | K562 | 51.71 |
| 5o | Hela | 50.52 |
| 5r | A549 | 55.32 |
Antifungal Activity
The compound also exhibits antifungal properties. In vitro tests showed that several derivatives displayed significant activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. For instance, some compounds achieved inhibition rates greater than 90%, comparable to established antifungal agents .
| Compound | Pathogen | Inhibition Rate (%) |
|---|---|---|
| 5b | B. cinerea | 96.76 |
| 5j | S. sclerotiorum | 100 |
| 5v | B. cinerea | 82.73 |
Agrochemical Applications
The trifluoromethyl group in the compound enhances its efficacy as an agrochemical. Research indicates that certain derivatives possess insecticidal properties against pests such as Mythimna separata and Spodoptera frugiperda. The mortality rates observed were significant but generally lower than those of leading insecticides like chlorantraniliprole .
| Compound | Pest | Mortality Rate (%) |
|---|---|---|
| 5a | M. separata | 86.7 |
| 5w | S. frugiperda | 90.0 |
Materials Science Applications
In addition to biological applications, the compound is being explored for its potential in materials science, particularly in the development of new polymers and coatings with enhanced properties due to the presence of the trifluoromethyl group. This feature is known to improve chemical resistance and thermal stability.
Case Study 1: Synthesis and Characterization
A recent study focused on synthesizing various derivatives of imidazo[1,2-a]pyridine compounds through environmentally friendly methods, showcasing the versatility of the trifluoromethyl group in enhancing biological activity while adhering to green chemistry principles .
Case Study 2: Structure-Activity Relationship
Another investigation examined the structure-activity relationship of different substituted imidazo[1,2-a]pyridine derivatives, revealing that modifications at specific positions significantly affect their anticancer and antifungal activities .
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and pathways involved in bacterial and cancer cell proliferation. The compound’s trifluoromethyl group enhances its binding affinity and stability, contributing to its biological activity .
Comparison with Similar Compounds
Positional Isomerism
- 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile (CAS: 1956340-63-8) differs by the cyano group at position 2 instead of 3. The molecular weight (211.14 g/mol) and formula (C₉H₄F₃N₃) remain identical, but the melting point and solubility may vary significantly .
- Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS: 1260885-46-8) replaces the cyano group with an ester (-COOEt), increasing molecular weight (258.20 g/mol) and altering hydrophobicity. The ester group may confer improved bioavailability compared to the cyano derivative .
Benzo-Fused Derivatives
- 1-((1-(4-Fluorophenyl)ethyl)amino)-4-(trifluoromethyl)benzo[4,5]imidazo[1,2-a]pyridine-3-carbonitrile (Compound 1, ) incorporates a benzo-fused ring, increasing molecular complexity and weight.
Heterocyclic Core Modifications
Imidazo[4,5-b]pyridine Derivatives
Pyrazine and Pyridazine Analogues
- Imidazo[1,2-a]pyrazine derivatives () replace the pyridine ring with pyrazine, adding a nitrogen atom.
- 6-Ethenylimidazo[1,2-b]pyridazine-3-carbonitrile () utilizes a pyridazine core, which may alter electron density and steric hindrance compared to pyridine-based systems .
Physicochemical Data
Biological Activity
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile is a compound of significant interest due to its diverse biological activities. This article aims to synthesize existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : CHFN
- Molecular Weight : 230.14 g/mol
- CAS Number : 1260798-62-6
- Appearance : White to off-white solid
- Purity : ≥97.0% (HPLC)
Antiviral Activity
Research has indicated that imidazo[1,2-a]pyridines, including derivatives like 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile, exhibit notable antiviral properties. A study highlighted the synthesis of several imidazo[1,2-a]pyridines that demonstrated high activity against human cytomegalovirus and varicella-zoster virus, with therapeutic indices exceeding 150 for some compounds . The structure-activity relationship (SAR) suggests that modifications at the 3-position can enhance antiviral efficacy.
Anti-inflammatory Effects
Recent investigations into pyrimidine derivatives have shown that compounds similar to 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile possess anti-inflammatory properties. For instance, certain compounds exhibited IC values of approximately 0.04 μmol against COX-2 activity, comparable to the standard drug celecoxib . This suggests potential therapeutic applications in inflammatory diseases.
Anticancer Activity
The anticancer potential of imidazo[1,2-a]pyridine derivatives has been a focal point in recent studies. Compounds related to 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile have demonstrated significant inhibitory effects on various cancer cell lines. For example, one study reported an IC value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating a strong selective toxicity towards cancer cells compared to non-cancerous cells .
Case Study 1: Antiviral Efficacy
A series of experiments were conducted using synthesized imidazo[1,2-a]pyridines against viral infections. The results indicated that certain derivatives showed a marked reduction in viral load in infected cell cultures. For instance, compound 4 from the study exhibited a therapeutic index greater than 150 against human cytomegalovirus, suggesting a promising avenue for antiviral drug development.
Case Study 2: Anti-inflammatory Activity Evaluation
In vivo studies using carrageenan-induced paw edema models demonstrated that compounds similar to 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile significantly reduced inflammation markers compared to controls. The expression levels of iNOS and COX-2 were notably suppressed in treated groups, reinforcing the compound's potential as an anti-inflammatory agent.
Data Tables
Q & A
Q. What are the common synthetic strategies for preparing 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile?
The compound is typically synthesized via multicomponent reactions (MCRs) involving heterocyclic ketene aminals or enamine intermediates. For example, a one-pot MCR using malononitrile, aldehydes, and nitromethylene derivatives can yield structurally related imidazo[1,2-a]pyridine carbonitriles with trifluoromethyl groups. Key steps include cyclization under reflux in ethanol or dimethoxyethane, often catalyzed by bases like potassium carbonate .
Q. How is the purity and structural integrity of this compound verified in synthetic workflows?
Characterization relies on spectroscopic methods:
Q. What solvents and reaction conditions are optimal for introducing the trifluoromethyl group?
Electrophilic trifluoromethylation agents (e.g., Togni’s reagent) are used in polar aprotic solvents (DMF, DMSO) at 60–100°C. For imidazo[1,2-a]pyridines, microwave-assisted reactions in methanol/water mixtures (1:2 v/v) with trifluoroacetic acid catalysis can enhance yields .
Q. What preliminary biological activities are associated with this compound?
Analogous imidazo[1,2-a]pyridines exhibit antimicrobial and antiviral properties. For example, ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate derivatives show inhibitory effects on bacterial growth via interference with DNA gyrase .
Advanced Research Questions
Q. How can reaction yields be improved for large-scale synthesis?
Optimize stoichiometry (e.g., 1.2 equivalents of trifluoromethylating agents) and employ continuous-flow reactors to enhance mixing and heat transfer. Post-reaction purification via precipitation (e.g., using ethanol/water) avoids column chromatography, improving scalability .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties?
The -CF₃ group is strongly electron-withdrawing, reducing electron density on the pyridine ring (evident in downfield NMR shifts). Steric effects are minimal due to its compact size, allowing functionalization at adjacent positions without significant hindrance .
Q. What computational methods predict binding affinities for target proteins?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like cytochrome P450 or viral proteases. QSAR studies correlate substituent electronegativity (e.g., -CF₃) with bioactivity .
Q. How are synthetic by-products minimized during functionalization?
Q. What are the challenges in evaluating in vivo pharmacokinetics for this compound?
- Metabolic stability : The -CF₃ group resists oxidative degradation but may reduce solubility.
- Bioavailability : Nanoformulation (liposomes) or prodrug strategies (e.g., ester derivatives) enhance absorption.
- Toxicity screening : Use zebrafish models to assess hepatotoxicity and cardiotoxicity .
Methodological Considerations
-
Reaction Optimization Table
Parameter Optimal Condition Reference Solvent Ethanol/DMF (1:1) Temperature 80–100°C Catalyst Trifluoroacetic acid Purification Ethanol/water precipitation -
Key Spectral Data for Characterization
Technique Observed Signal Reference IR 2200 cm⁻¹ (C≡N) ¹H NMR δ 8.2 ppm (pyridine H) ¹³C NMR δ 115 ppm (CF₃)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
